Tisopurine
Overview
Description
Biochemical Analysis
Biochemical Properties
Tisopurine interacts with various enzymes and proteins in biochemical reactions. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet
Cellular Effects
It is known that this compound influences cell function by reducing uric acid production , which could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level by inhibiting an early stage in the production of uric acid . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathway of uric acid production . It interacts with enzymes or cofactors in this pathway to inhibit an early stage in the production of uric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Tisopurine can be synthesized through various synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with carbon disulfide in the presence of a base, followed by acidification to yield this compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or water, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tisopurine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
Tisopurine has a wide range of scientific research applications:
Mechanism of Action
Tisopurine exerts its effects by inhibiting the enzyme xanthine oxidase, which is involved in the production of uric acid. By inhibiting this enzyme, this compound reduces the formation of uric acid, thereby lowering its levels in the body and alleviating the symptoms of gout . Additionally, this compound can inhibit guanosine monophosphate reductase, affecting the synthesis of adenosine triphosphate and ribonucleic acid .
Comparison with Similar Compounds
Tisopurine is similar to other thiopurine derivatives such as allopurinol and mercaptopurine. it is unique in its specific inhibitory effects on xanthine oxidase and guanosine monophosphate reductase . Other similar compounds include:
Allopurinol: Used in the treatment of gout by inhibiting xanthine oxidase.
Mercaptopurine: Used as an immunosuppressive drug in the treatment of leukemia and inflammatory bowel disease.
This compound’s distinct mechanism of action and its specific applications in gout treatment set it apart from these related compounds .
Properties
IUPAC Name |
1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAOPMWCFSVFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=S)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201488 | |
Record name | Tisopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-23-6 | |
Record name | Tisopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5334-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tisopurine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tisopurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13807 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tisopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tisopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tisopurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TISOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79F9I2R16M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there differences in how Tisopurine impacts uric acid levels based on a patient's excretion profile?
A: Research indicates that this compound effectively reduces both plasma and urinary uric acid levels in individuals identified as hyperexcretors of uric acid. Interestingly, in individuals with normal uric acid excretion, this compound primarily lowers plasma uric acid levels without significantly impacting urinary uric acid levels [, ].
Q2: Is there a risk of cross-reactivity between Allopurinol and its alternatives, this compound and Oxypurinol?
A: While Oxypurinol, being the active metabolite of Allopurinol, shows potential for cross-reactivity, this compound has shown no evidence of cross-reactivity with Allopurinol [, ]. This distinction is important for patients who experience adverse reactions to Allopurinol.
Q3: What is the structural characterization of this compound?
A: this compound, chemically known as 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione, has been studied using vibrational and structural analysis techniques. These analyses provide insights into its molecular structure and properties [, ]. While its exact molecular weight isn't specified in the provided abstracts, its molecular formula is C4H4N4S [, ].
Q4: Are there documented cases of adverse reactions to this compound?
A: Yes, there have been reported cases of acute hepatitis [, ] and agranulocytosis [] associated with this compound treatment.
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